molecular formula C13H23NO4 B3056352 (2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid CAS No. 706806-58-8

(2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid

Cat. No.: B3056352
CAS No.: 706806-58-8
M. Wt: 257.33
InChI Key: JPVUNRZZXRGUBY-ZDUSSCGKSA-N
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Description

(2S)-1-tert-Butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a propyl substituent at the 2-position of the pyrrolidine ring. The Boc group enhances stability during synthetic processes, while the propyl chain influences lipophilicity and steric effects .

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVUNRZZXRGUBY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170192
Record name 1-(1,1-Dimethylethyl) (2S)-2-propyl-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-58-8
Record name 1-(1,1-Dimethylethyl) (2S)-2-propyl-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706806-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S)-2-propyl-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the propyl group.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites. The propyl group and pyrrolidine ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three related pyrrolidine derivatives from The Journal of Antibiotics (2017) and a phenyl-substituted analogue from BLD Pharmatech ():

Compound Name Substituent Position R-Group Key Features
(2S)-1-tert-Butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid (Target) 2-position Propyl Moderate lipophilicity; S-configuration enhances chiral specificity.
(2S,4R)-1-N-(tert-butoxycarbonyl)-4-(3-(tert-butyldimethylsilyloxy)propyl)pyrrolidine-2-carboxylic acid (11) 4-position tert-Butyldimethylsilyloxypropyl Bulky silyl ether group increases steric hindrance and hydrolytic stability.
(2S,4R)-1-N-(tert-butoxycarbonyl)-4-(3-methoxypropyl)pyrrolidine-2-carboxylic acid (12) 4-position Methoxypropyl Ether oxygen enhances polarity; potential for hydrogen bonding.
(2S,4R)-1-N-(tert-butoxycarbonyl)-4-n-pentylpyrrolidine-2-carboxylic acid (14) 4-position n-Pentyl Longer alkyl chain increases hydrophobicity and membrane permeability.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 4-position Phenyl Aromatic group introduces rigidity and π-π stacking potential.

Biological Activity

(2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid, also known by its CAS number 706806-58-8, is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article compiles various studies and findings regarding the biological activity of this compound, highlighting its pharmacokinetic properties, toxicity profile, and potential therapeutic applications.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : (S)-1-(tert-butoxycarbonyl)-2-propylpyrrolidine-2-carboxylic acid
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound has been investigated across several studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on the compound's interaction with various bacterial strains showed promising results against Staphylococcus aureus and Bacillus cereus. The molecular docking studies revealed strong binding affinities, suggesting effective inhibition of bacterial growth .

Anti-inflammatory Effects

In vitro studies have suggested that the compound may possess anti-inflammatory properties. The mechanism appears to involve the modulation of inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound was assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The results indicated:

  • High Oral Bioavailability : The compound demonstrated favorable absorption characteristics with a high human intestinal absorption (HIA) value.
  • Blood-Brain Barrier Permeability : Calculated permeability through the blood-brain barrier was moderate (-0.51), indicating potential CNS access .
  • Toxicity Predictions : The toxicity assessment suggested minimal risk for mutagenicity and tumorigenicity, categorizing the compound as relatively safe for further development .

Case Studies

Several case studies have explored the application of this compound in drug development:

  • Antimicrobial Drug Development :
    • A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results demonstrated significant inhibition zones in agar diffusion assays, supporting its potential as a lead compound for new antibiotic therapies .
  • Anti-inflammatory Applications :
    • Another investigation focused on the anti-inflammatory effects of the compound in models of acute inflammation. The results indicated a reduction in edema and inflammatory markers, suggesting its utility in treating inflammatory diseases .

Data Summary Table

PropertyValue
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
CAS Number706806-58-8
Antimicrobial ActivityEffective against Staphylococcus aureus and Bacillus cereus
Oral BioavailabilityHigh
Blood-Brain Barrier PermeabilityModerate (-0.51)
Toxicity RiskMinimal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid
Reactant of Route 2
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(2S)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid

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